molecular formula C12H16ClNO2 B6167931 methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride CAS No. 1203683-93-5

methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride

Cat. No. B6167931
CAS RN: 1203683-93-5
M. Wt: 241.71 g/mol
InChI Key: DLPDERQRONOKLB-UHFFFAOYSA-N
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Description

“Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride” is a chemical compound with the CAS Number: 1203683-93-5 . It has a molecular weight of 241.72 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 241.72 .

Scientific Research Applications

Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride has many applications in scientific research and laboratory experiments due to its unique properties and structure. It is commonly used as a reagent for the synthesis of other compounds and has been used in the synthesis of a variety of compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. This compound has also been used in the synthesis of several biologically active compounds, such as antibiotics, anti-inflammatory agents, and antifungals.

Mechanism of Action

The mechanism of action of methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to the substrate molecules and forming a covalent bond between the two. This covalent bond is then broken by the addition of a water molecule, resulting in the release of the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, the compound has been shown to have some anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride in laboratory experiments is its ability to act as a reagent for the synthesis of other compounds. It is also relatively stable and easy to handle. However, there are some limitations to using this compound in laboratory experiments. It is not suitable for reactions that require high temperatures, as it can decompose at high temperatures. It is also not suitable for reactions that require a high pH, as it can decompose at high pH levels.

Future Directions

There are many potential future directions for methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride. One potential direction is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further research could be done to explore the potential applications of this compound in the pharmaceutical industry, such as the development of new drugs or drug delivery systems. Furthermore, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential toxicity and safety profile. Finally, further research could be done to explore the potential uses of this compound in other industries, such as agriculture and food production.

Synthesis Methods

Methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of methyl 4-bromobenzoate with pyrrolidine in the presence of a base, such as sodium hydroxide, to form the pyrrolidin-3-ylbenzoate intermediate. The intermediate is then reacted with hydrochloric acid to form the final product, this compound. The reaction is typically carried out in an inert atmosphere and the reaction time and temperature may vary depending on the desired yield.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride involves the reaction of 4-(pyrrolidin-3-yl)benzoic acid with methanol and hydrochloric acid.", "Starting Materials": [ "4-(pyrrolidin-3-yl)benzoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-(pyrrolidin-3-yl)benzoic acid in methanol, add hydrochloric acid.", "Heat the mixture at reflux for several hours.", "Cool the mixture and filter the resulting solid.", "Wash the solid with cold methanol and dry under vacuum to obtain methyl 4-(pyrrolidin-3-yl)benzoate hydrochloride." ] }

CAS RN

1203683-93-5

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 4-pyrrolidin-3-ylbenzoate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H

InChI Key

DLPDERQRONOKLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCNC2.Cl

Purity

95

Origin of Product

United States

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